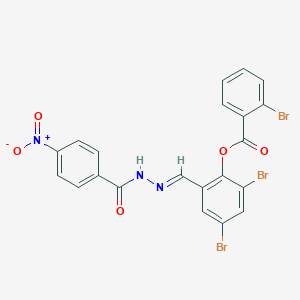
3-(Bromomethyl)-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-nitropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group at the third position and a nitro group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method is the reaction of 4-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions to yield this compound .
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of hydrobromic acid (HBr) and xylene as solvents, with the reaction mixture being heated under reflux conditions. This method allows for the removal of water through azeotropic distillation, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-4-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3-(Substituted methyl)-4-nitropyridine derivatives.
Reduction: Formation of 3-(Bromomethyl)-4-aminopyridine.
Oxidation: Formation of this compound N-oxide.
科学的研究の応用
3-(Bromomethyl)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes
作用機序
The mechanism of action of 3-(Bromomethyl)-4-nitropyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group at the fifth position instead of a nitro group.
3-(Bromomethyl)-4-aminopyridine: Formed by the reduction of the nitro group in 3-(Bromomethyl)-4-nitropyridine.
3-(Bromomethyl)-2-nitropyridine: Similar but with the nitro group at the second position.
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research .
特性
分子式 |
C6H5BrN2O2 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC名 |
3-(bromomethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H,3H2 |
InChIキー |
CNZFACWSQAKPFA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1[N+](=O)[O-])CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


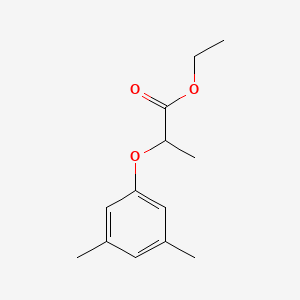



![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
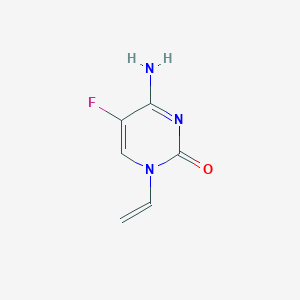
![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
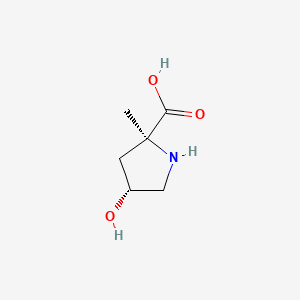

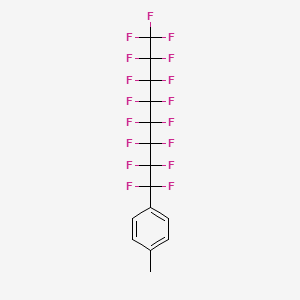
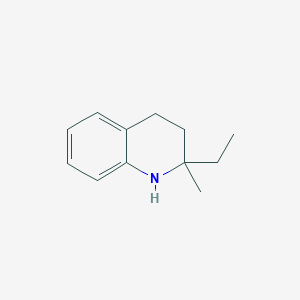
![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
